
Sodium picosulfate
概要
準備方法
合成経路および反応条件: ピコスルファートナトリウムは、ビサコジルから合成することができます。 このプロセスには、加水分解反応とスルホン化反応が含まれます . 別の方法として、4,4'-ジヒドロキシフェニル-(2-ピリジン)メタンをピリジン溶媒中でクロロスルホン酸とエステル化し、その後、中和および精製ステップを行う方法があります .
工業生産方法: ピコスルファートナトリウムの工業生産には、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスは、高純度と薬局方基準への適合性を確保するように設計されています .
化学反応の分析
反応の種類: ピコスルファートナトリウムは、結腸細菌によって加水分解され、活性代謝物であるビス-(p-ヒドロキシフェニル)-ピリジル-2-メタン (BHPM) を生成します . この反応は、瀉下効果に不可欠です。
一般的な試薬と条件: 加水分解反応は、結腸細菌の酵素、特にスルファターゼによって促進されます . 反応条件は、結腸内で自然に提供されます。
主な生成物: 加水分解反応の主な生成物は BHPM であり、結腸粘膜に直接作用して蠕動運動を刺激します .
4. 科学研究への応用
ピコスルファートナトリウムは、特に医学および薬理学の分野で、科学研究で広く使用されています。 その主な用途は、胃腸運動と瀉下効果の研究です . また、大腸内視鏡検査のための腸管洗浄プロトコルの開発にも用いられています . さらに、ピコスルファートナトリウムは、参照標準として実験室試験で使用されます .
科学的研究の応用
Clinical Applications
-
Bowel Preparation for Colonoscopy
Sodium picosulfate is widely used for bowel preparation prior to colonoscopy due to its effectiveness and tolerability. A study comparing this compound with polyethylene glycol found that both had similar bowel-cleansing efficacy, but this compound was associated with higher patient tolerability and acceptability rates . -
Treatment of Functional Constipation
Research has demonstrated that this compound significantly improves bowel function in patients with chronic constipation. In a randomized controlled trial involving 367 patients, those treated with this compound showed a significant increase in complete spontaneous bowel movements compared to the placebo group (mean increase from 0.9 to 3.4 vs. 1.1 to 1.7) . The study also reported improvements in quality of life related to constipation symptoms. -
Safety Profile and Adverse Effects
While this compound is generally well tolerated, there are documented cases of adverse effects such as hyponatremia, particularly in elderly patients or those with pre-existing conditions . These cases highlight the importance of monitoring electrolyte levels during treatment, especially when used as a preparatory agent for procedures.
Case Study 1: Hyponatremia Following Bowel Preparation
Three elderly women developed symptomatic hyponatremia after ingesting this compound (Picolax) for colonoscopy preparation. Symptoms included nausea, confusion, and seizures, necessitating intravenous saline treatment . This case emphasizes the need for caution in vulnerable populations when administering this compound.
Case Study 2: Esophageal Injury from Improper Use
A case was reported involving a patient who ingested this compound powder without dissolving it first, leading to severe esophageal injury. The patient experienced chest pain and hematemesis after drinking water immediately post-ingestion . This incident underscores the critical importance of proper administration instructions for patients.
Comparative Efficacy
Preparation Method | Efficacy | Tolerability | Acceptability |
---|---|---|---|
This compound + Magnesium Citrate | Non-inferior to PEG | Higher | Higher |
Polyethylene Glycol (PEG) | Standard | Moderate | Moderate |
作用機序
ピコスルファートナトリウムは、結腸細菌によって代謝されて活性型である BHPM に変換されるプロドラッグです . BHPM は、大腸と直腸の粘膜を刺激し、蠕動運動と排便を促進します . このメカニズムには、水と電解質の吸収阻害と腸管腔への分泌増加が伴います .
類似化合物:
- ビサコジル
- センナ
- クエン酸マグネシウム
比較: ピコスルファートナトリウムは、大腸と直腸の両方を刺激するという二重作用が特徴であり、ビサコジルは主に結腸に作用します . センナは、別の刺激性瀉下薬であり、同様に作用しますが、天然由来です。 クエン酸マグネシウムは浸透圧性瀉下薬であり、水を腸に引き込み、排便を誘発します .
ピコスルファートナトリウムは、酸化マグネシウムや無水クエン酸などの他の瀉下薬と組み合わせて効果を発揮するため、医療処置前の腸管洗浄に好まれて用いられています .
類似化合物との比較
- Bisacodyl
- Senna
- Magnesium citrate
Comparison: Sodium picosulfate is unique in its dual action of stimulating both the large intestine and rectum, whereas bisacodyl primarily affects the colon . Senna, another stimulant laxative, works similarly but is derived from natural sources. Magnesium citrate, an osmotic laxative, works by drawing water into the intestines to induce bowel movements .
This compound’s effectiveness in combination with other laxatives, such as magnesium oxide and anhydrous citric acid, makes it a preferred choice for bowel preparation before medical procedures .
特性
CAS番号 |
10040-45-6 |
---|---|
分子式 |
C18H15NNaO8S2 |
分子量 |
460.4 g/mol |
IUPAC名 |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25); |
InChIキー |
OZGHHKCKRPNWTL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
10040-45-6 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4,4'-(2-picolylidene)bisphenylsulfuric acid 4,4'-(picoliliden)-bis-phenylsulphate Laxoberal Picolax picoprep picosulfate sodium Picosulfol sodium picosulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium picosulfate exert its laxative effect?
A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:
- Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]
- Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.
Q3: Is there information available on the material compatibility and stability of this compound under various conditions?
A3: The provided research papers primarily focus on the pharmaceutical applications of this compound and don't delve into its material compatibility or stability outside of pharmaceutical formulations.
Q4: Does this compound exhibit any catalytic properties?
A4: The research provided doesn't indicate any catalytic properties associated with this compound. Its primary function is as a laxative.
Q5: Have any computational chemistry studies been conducted on this compound?
A5: The provided research papers predominantly focus on clinical and analytical aspects of this compound. Information regarding computational chemistry studies wasn't included in the provided abstracts.
Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of this compound?
A7: this compound is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []
Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: this compound is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]
Q8: What is the evidence for the efficacy of this compound in treating constipation?
A9: Multiple clinical trials have demonstrated the efficacy of this compound in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]
Q9: Is this compound safe for long-term use?
A10: The long-term safety of this compound has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.
Q10: What analytical methods are used to characterize and quantify this compound?
A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of this compound in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。